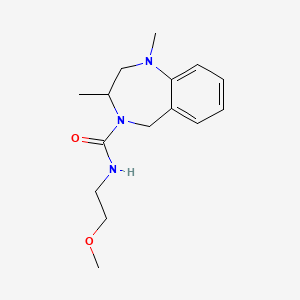![molecular formula C16H21NO2 B7583900 1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone](/img/structure/B7583900.png)
1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone, also known as TMA-1, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic and research applications.
Wirkmechanismus
1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has affinity for the 5-HT2C and 5-HT1A receptors. Activation of these receptors leads to an increase in serotonin release, which is believed to be responsible for the psychoactive effects of 1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone.
Biochemical and Physiological Effects:
1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone has been shown to induce a range of effects, including altered perception, mood, and cognition. It has also been reported to cause changes in heart rate, blood pressure, and body temperature. These effects are thought to be mediated by the activation of serotonin receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone in lab experiments is its selectivity for serotonin receptors. This allows for more precise investigation of the role of these receptors in various physiological and pathological processes. However, one limitation is the potential for side effects, which may confound the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone. One area of interest is the development of more selective serotonin receptor agonists, which may have fewer side effects and greater therapeutic potential. Another area of interest is the investigation of the role of serotonin receptors in the pathophysiology of various psychiatric disorders. Additionally, further studies are needed to elucidate the biochemical and physiological effects of 1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone involves the reaction of 2-bromo-1-phenylethanone with 2,2,3,3-tetramethylazetidine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography. The yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder. It has also been used in research studies to investigate the role of serotonin receptors in the brain.
Eigenschaften
IUPAC Name |
1-[2-(2,2,3,3-tetramethylazetidine-1-carbonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-11(18)12-8-6-7-9-13(12)14(19)17-10-15(2,3)16(17,4)5/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFADEJCFUUALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N2CC(C2(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)
![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)

![N-(2-methoxyethyl)-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583867.png)
![2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7583878.png)
![3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7583884.png)


![4-[1-(3-Methoxyphenyl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7583910.png)
![N,N-dimethyl-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide](/img/structure/B7583918.png)

![N-(2-pyridin-3-ylethyl)-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583924.png)